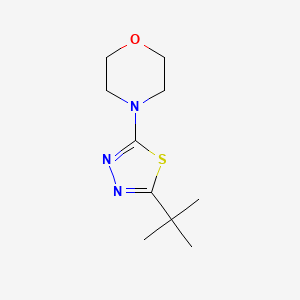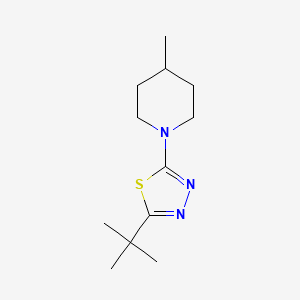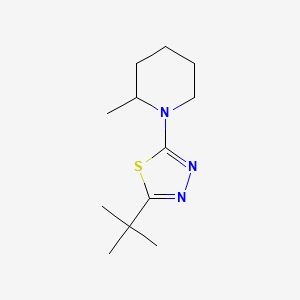![molecular formula C12H15N3OS2 B6432389 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole CAS No. 2640896-09-7](/img/structure/B6432389.png)
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole, otherwise known as 3-METH-5-TDP, is a novel thiadiazole compound that has been the focus of numerous scientific studies due to its unique properties. It is a small molecule with a molecular weight of 246.3 g/mol, and it is soluble in both aqueous and organic solvents. 3-METH-5-TDP is an important building block for the synthesis of other thiadiazole compounds and has been used in a variety of applications, including drug delivery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
3-METH-5-TDP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used in drug delivery, materials science, and biochemistry. In drug delivery, 3-METH-5-TDP has been used to improve the solubility and bioavailability of drugs. In materials science, 3-METH-5-TDP has been used to create polymers with improved mechanical properties. In biochemistry, 3-METH-5-TDP has been studied for its potential to inhibit enzymes and regulate gene expression.
Mecanismo De Acción
The mechanism of action of 3-METH-5-TDP is not fully understood, but it is believed to act as an inhibitor of enzymes and regulate gene expression. It is thought to bind to the active site of enzymes and prevent them from performing their normal function. It is also thought to bind to DNA and modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-METH-5-TDP are largely unknown, as it has not been studied extensively in vivo. However, in vitro studies have shown that 3-METH-5-TDP can inhibit the activity of certain enzymes, such as phosphodiesterase, and can modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-METH-5-TDP in laboratory experiments is its ability to be synthesized using a variety of methods. This makes it relatively easy to obtain and use in experiments. The main limitation of using 3-METH-5-TDP is its lack of in vivo studies, which limits its potential applications in drug delivery and biochemistry.
Direcciones Futuras
For research include studying the mechanism of action of 3-METH-5-TDP in more detail, exploring its potential applications in drug delivery, and developing new methods for synthesizing 3-METH-5-TDP. Additionally, further in vivo studies are needed to understand the biochemical and physiological effects of 3-METH-5-TDP.
Métodos De Síntesis
3-METH-5-TDP can be synthesized via a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The most common method used is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The reaction produces a biaryl compound, which can then be further oxidized to produce 3-METH-5-TDP. The Stille reaction is another method used to synthesize 3-METH-5-TDP, and it involves the reaction of a stannane and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that can also be used to synthesize 3-METH-5-TDP.
Propiedades
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFLMXUWSLUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)


![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
